An In-depth Technical Guide to the Mechanism of Action of JNJ-42165279 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of JNJ-42165279 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] Its mechanism of action involves the covalent, yet slowly reversible, inactivation of FAAH, leading to a significant elevation in the levels of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][3] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of JNJ-42165279, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action: FAAH Inhibition
JNJ-42165279 acts as a selective inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[3][4] The most well-characterized of these is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, mood, and anxiety regulation. Other important FAAs degraded by FAAH include palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4]
The inhibitory action of JNJ-42165279 on FAAH is characterized as a covalent but slowly reversible binding.[1][3] This means that the compound forms a stable chemical bond with the enzyme, leading to its inactivation. However, this bond can slowly hydrolyze, eventually allowing the enzyme to regain its function. This characteristic contributes to a prolonged pharmacodynamic effect.
In Vitro Potency and Selectivity
JNJ-42165279 demonstrates high potency against both human and rat FAAH. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.
| Target Enzyme | IC50 (nM) |
| Human FAAH (hFAAH) | 70 ± 8 |
| Rat FAAH (rFAAH) | 313 ± 28 |
Table 1: In vitro inhibitory potency of JNJ-42165279 against human and rat FAAH.[3][5]
Extensive selectivity profiling has shown that JNJ-42165279 is highly selective for FAAH. At a concentration of 10 µM, it did not produce significant inhibition (>50%) of a panel of 50 other receptors, enzymes, transporters, and ion channels.[3] Furthermore, it did not inhibit major cytochrome P450 (CYP) isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration, suggesting a low potential for off-target effects and drug-drug interactions.[3]
Signaling Pathway Modulation
By inhibiting FAAH, JNJ-42165279 prevents the breakdown of anandamide and other FAAs. This leads to an accumulation of these signaling lipids in various tissues, including the brain. The elevated levels of anandamide can then more effectively activate cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.
Pharmacodynamic Effects: Elevation of Fatty Acid Amides
The primary pharmacodynamic effect of JNJ-42165279 is the dose-dependent increase in the concentrations of anandamide, PEA, and OEA in both the periphery and the central nervous system.
Preclinical In Vivo Data
In a rat model, oral administration of JNJ-42165279 led to a significant elevation of FAAs in the brain.
| Fatty Acid Amide | Fold Increase in Brain (vs. Vehicle) |
| Anandamide (AEA) | ~3-fold |
| Palmitoylethanolamide (PEA) | ~2-fold |
| Oleoylethanolamide (OEA) | ~2-fold |
Table 2: Fold increase of fatty acid amides in rat brain following oral administration of JNJ-42165279.
Clinical Data
In a Phase I study with healthy volunteers, JNJ-42165279 demonstrated robust and dose-dependent increases in plasma and cerebrospinal fluid (CSF) levels of FAAs.
| Analyte | Matrix | Fold Increase (vs. Placebo) |
| Anandamide (AEA) | Plasma | 5.5 - 10-fold |
| Oleoylethanolamide (OEA) | Plasma | 4.3 - 5.6-fold |
| Palmitoylethanolamide (PEA) | Plasma | 4.3 - 5.6-fold |
| Anandamide (AEA) | CSF | ~41 - 77-fold |
| Oleoylethanolamide (OEA) | CSF | ~5.8 - 7.4-fold |
Table 3: Fold increase of fatty acid amides in human plasma and CSF following administration of JNJ-42165279.[6]
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the in vitro potency of JNJ-42165279 against recombinant human and rat FAAH.
Methodology:
-
Enzyme Source: Recombinant human and rat FAAH expressed in a suitable cell line.
-
Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing 1 mM EDTA.
-
Procedure: a. JNJ-42165279 is serially diluted in DMSO. b. The compound dilutions are pre-incubated with the FAAH enzyme for 60 minutes at 37°C. c. The enzymatic reaction is initiated by the addition of the AAMCA substrate. d. The reaction is allowed to proceed for 15 minutes at 37°C. e. The reaction is terminated, and the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To evaluate the efficacy of JNJ-42165279 in a preclinical model of neuropathic pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: a. The left L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.[4] b. Animals are allowed to recover for a minimum of two weeks to allow for the development of neuropathic pain.[4]
-
Drug Administration: JNJ-42165279 is administered orally (p.o.) at various doses.
-
Behavioral Testing: a. Mechanical allodynia is assessed using von Frey filaments.[4] b. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Data Analysis: The antiallodynic effect is expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) is calculated. In this model, the ED90 for JNJ-42165279 was determined to be 22 mg/kg.[5][7]
Conclusion
JNJ-42165279 is a potent, selective, and slowly reversible inhibitor of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide and other fatty acid amides, has demonstrated therapeutic potential in preclinical models of neuropathic pain and is being investigated in clinical trials for mood and anxiety disorders. The comprehensive data presented in this guide underscore the well-characterized nature of JNJ-42165279's interaction with its target and its downstream pharmacological effects. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
